![molecular formula C9H12BrNO2S B2616658 Tert-butyl N-(4-bromothiophen-3-yl)carbamate CAS No. 119485-57-3](/img/structure/B2616658.png)
Tert-butyl N-(4-bromothiophen-3-yl)carbamate
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Description
“Tert-butyl N-(4-bromothiophen-3-yl)carbamate” is a chemical compound with the molecular formula C9H12BrNO2S . It is used in various chemical reactions and has specific properties that make it useful in different fields.
Synthesis Analysis
The synthesis of “Tert-butyl N-(4-bromothiophen-3-yl)carbamate” can involve various methods. One such method involves the use of N-Bromosuccinimide in dichloromethane at 65℃ under reflux .Chemical Reactions Analysis
“Tert-butyl N-(4-bromothiophen-3-yl)carbamate” can participate in various chemical reactions. For instance, it can undergo reactions with organometallics to yield N- (Boc)hydroxylamines.Physical And Chemical Properties Analysis
“Tert-butyl N-(4-bromothiophen-3-yl)carbamate” has a molecular weight of 278.17 . It is a white to off-white solid and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The melting point is 88-91°C .Safety and Hazards
Handling “Tert-butyl N-(4-bromothiophen-3-yl)carbamate” requires caution. It has been classified with the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl N-(4-bromothiophen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMARQLXQZRXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-bromothiophen-3-yl)carbamate |
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